molecular formula C11H15Cl2NO4S2 B6645964 2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide

2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide

Cat. No.: B6645964
M. Wt: 360.3 g/mol
InChI Key: KONXSLXKGGKBLB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the chlorination of thiophene to obtain 2,5-dichlorothiophene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 2,5-dichlorothiophene-3-sulfonyl chloride. The sulfonyl chloride is then reacted with N-methylamine to form the sulfonamide. Finally, the hydroxyoxan-4-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorines on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiophene: A precursor in the synthesis of the target compound.

    Thiophene-3-sulfonamide: Lacks the chlorines and hydroxyoxan-4-ylmethyl group.

    N-methylthiophene-3-sulfonamide: Lacks the chlorines and hydroxyoxan-4-ylmethyl group.

Uniqueness

2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide is unique due to the presence of both the chlorines on the thiophene ring and the hydroxyoxan-4-ylmethyl group. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO4S2/c1-14(7-11(15)2-4-18-5-3-11)20(16,17)8-6-9(12)19-10(8)13/h6,15H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONXSLXKGGKBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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